molecular formula C48H78N2O8 B13823721 (4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B13823721
M. Wt: 811.1 g/mol
InChI Key: DPYATGNPGSIQMW-YPNCKOJCSA-N
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Description

The compound (4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, carboxylic acid groups, and a diazenyl linkage. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.

    Introduction of hydroxyl and carboxylic acid groups: These functional groups are introduced through oxidation reactions.

    Formation of the diazenyl linkage: This step involves the reaction of an amine with a nitroso compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Chromatographic purification: to isolate the desired product.

    Crystallization: to obtain the compound in pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The diazenyl linkage can participate in substitution reactions, where the nitrogen atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, affecting their function. The diazenyl linkage can participate in redox reactions, altering cellular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: Compounds with similar polycyclic structures.

    Diazenyl compounds: Molecules with diazenyl linkages.

    Hydroxylated aromatic compounds: Molecules with hydroxyl groups attached to aromatic rings.

Uniqueness

This compound is unique due to its combination of a polycyclic aromatic structure, multiple hydroxyl and carboxylic acid groups, and a diazenyl linkage. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C48H78N2O8

Molecular Weight

811.1 g/mol

IUPAC Name

(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C48H78N2O8/c1-25(7-13-41(55)56)31-9-11-33-43-35(23-39(53)47(31,33)5)45(3)17-15-29(51)19-27(45)21-37(43)49-50-38-22-28-20-30(52)16-18-46(28,4)36-24-40(54)48(6)32(10-12-34(48)44(36)38)26(2)8-14-42(57)58/h25-40,43-44,51-54H,7-24H2,1-6H3,(H,55,56)(H,57,58)/t25-,26-,27?,28?,29-,30-,31-,32-,33+,34+,35+,36+,37?,38?,39+,40+,43+,44+,45+,46+,47-,48-/m1/s1

InChI Key

DPYATGNPGSIQMW-YPNCKOJCSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(CC4[C@@]3(CC[C@H](C4)O)C)N=NC5CC6C[C@@H](CC[C@@]6([C@@H]7[C@@H]5[C@@H]8CC[C@@H]([C@]8([C@H](C7)O)C)[C@H](C)CCC(=O)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)N=NC5CC6CC(CCC6(C7C5C8CCC(C8(C(C7)O)C)C(C)CCC(=O)O)C)O)O)C

Origin of Product

United States

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